molecular formula C13H16F3N5S B249567 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)benzyl]propan-1-amine

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)benzyl]propan-1-amine

Cat. No. B249567
M. Wt: 331.36 g/mol
InChI Key: LSZRWDWASUNLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)benzyl]propan-1-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MRS2500 and is a selective antagonist of P2Y1 receptors. P2Y1 receptors are a class of purinergic receptors that play a crucial role in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release.

Mechanism of Action

MRS2500 selectively antagonizes P2Y1 receptors, which are activated by extracellular nucleotides such as ATP and ADP. P2Y1 receptors are widely distributed in various tissues and play a crucial role in various physiological processes. By selectively antagonizing P2Y1 receptors, MRS2500 modulates the downstream signaling pathways and physiological processes that are regulated by these receptors.
Biochemical and Physiological Effects
MRS2500 has been shown to have various biochemical and physiological effects, including inhibition of platelet aggregation, modulation of synaptic transmission and plasticity, and inhibition of cancer cell growth and metastasis. These effects are mediated by the selective antagonism of P2Y1 receptors and the modulation of downstream signaling pathways.

Advantages and Limitations for Lab Experiments

MRS2500 has several advantages as a research tool, including its high selectivity for P2Y1 receptors, its ability to modulate various physiological processes, and its potential therapeutic applications in various fields. However, the synthesis process is complex and requires specialized expertise in organic chemistry, which may limit its availability and accessibility for some researchers.

Future Directions

There are several future directions for the research and development of MRS2500, including the identification of new therapeutic applications, the optimization of the synthesis process, and the development of new analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of MRS2500 and its downstream effects on various physiological processes.

Synthesis Methods

The synthesis of MRS2500 involves several steps, including the formation of the tetrazole ring, sulfide formation, and coupling with the benzyl group. The synthesis process is complex and requires specialized expertise in organic chemistry.

Scientific Research Applications

MRS2500 has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, MRS2500 has been shown to modulate synaptic transmission and plasticity, making it a potential therapeutic target for neurological disorders such as Alzheimer's disease and epilepsy.
In cardiovascular disease, MRS2500 has been shown to inhibit platelet aggregation and reduce thrombus formation, making it a potential therapeutic agent for the prevention of thrombotic events such as stroke and heart attack. In cancer research, MRS2500 has been shown to inhibit the growth and metastasis of various types of cancer cells, making it a potential therapeutic agent for the treatment of cancer.

properties

Product Name

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)benzyl]propan-1-amine

Molecular Formula

C13H16F3N5S

Molecular Weight

331.36 g/mol

IUPAC Name

3-(1-methyltetrazol-5-yl)sulfanyl-N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine

InChI

InChI=1S/C13H16F3N5S/c1-21-12(18-19-20-21)22-8-4-7-17-9-10-5-2-3-6-11(10)13(14,15)16/h2-3,5-6,17H,4,7-9H2,1H3

InChI Key

LSZRWDWASUNLCF-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC=CC=C2C(F)(F)F

Canonical SMILES

CN1C(=NN=N1)SCCCNCC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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